2-(S-Propylthiomethyl)phenylboronic acid, pinacol ester
Description
2-(S-Propylthiomethyl)phenylboronic acid, pinacol ester (CAS: Not explicitly provided; purity: 97% ) is a boronic acid derivative where the boron atom is protected as a pinacol ester. This modification enhances stability and solubility compared to the parent boronic acid . The compound features an S-propylthiomethyl substituent on the phenyl ring, introducing a sulfur-containing group that may influence redox sensitivity and hydrophobic interactions.
Boronic acid pinacol esters are widely utilized in drug delivery systems due to their responsiveness to reactive oxygen species (ROS). For instance, phenylboronic acid pinacol esters are incorporated into polymers or nanoparticles to enable ROS-triggered release of therapeutics .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(propylsulfanylmethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO2S/c1-6-11-20-12-13-9-7-8-10-14(13)17-18-15(2,3)16(4,5)19-17/h7-10H,6,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVDGMAACJBLTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CSCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(S-Propylthiomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 2-(S-Propylthiomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and may require heating to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(S-Propylthiomethyl)phenylboronic acid, pinacol ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propylthiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic ester can be reduced to the corresponding borane.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions, particularly in the Suzuki–Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Borane derivatives.
Substitution: Various biaryl compounds formed through the Suzuki–Miyaura coupling.
Scientific Research Applications
Synthetic Applications
- Suzuki-Miyaura Coupling Reactions :
-
Radical Reactions :
- Recent studies have demonstrated that 2-(S-propylthiomethyl)phenylboronic acid can be utilized in radical protodeboronation processes. This method enables the formation of complex organic molecules through radical pathways, which can be advantageous in synthesizing natural products and pharmaceuticals .
-
Functionalization of Alkenes :
- The compound has been employed in the functionalization of alkenes via anti-Markovnikov hydromethylation, showcasing its ability to introduce functional groups selectively into organic molecules. This transformation is particularly useful for synthesizing derivatives of biologically active compounds .
Medicinal Chemistry Applications
- Anticancer Activity :
- Drug Delivery Systems :
Case Studies
-
Total Synthesis of Natural Products :
- The application of 2-(S-propylthiomethyl)phenylboronic acid has been documented in the total synthesis of complex natural products such as d-(R)-coniceine and indolizidine alkaloids. These syntheses highlight the compound's utility in constructing intricate molecular architectures through selective reactions .
-
Nanoparticle Formulations :
- In a study focusing on nanoparticle drug delivery systems, researchers incorporated this boronic ester into hyaluronic acid-based nanoparticles. These formulations showed enhanced cellular uptake and improved therapeutic efficacy against oxidative stress-induced injuries, demonstrating the compound's versatility beyond traditional organic synthesis .
Mechanism of Action
The mechanism of action of 2-(S-Propylthiomethyl)phenylboronic acid, pinacol ester in the Suzuki–Miyaura coupling reaction involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester reacts with the palladium-aryl complex, transferring the aryl group to the palladium.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Table 1: Solubility of Phenylboronic Acid Derivatives in Selected Solvents
| Compound | Chloroform | Acetone | Methylcyclohexane |
|---|---|---|---|
| Phenylboronic acid | Moderate | High | Very low |
| Pinacol ester | High | High | Moderate |
| Azaester | High | Moderate | Low |
Hydrolytic Stability
Pinacol esters are notably more stable to hydrolysis than acyclic or less hindered cyclic esters. For example, the pinacol ester of a boronic acid retained pharmacological activity comparable to the parent acid, whereas unhindered esters hydrolyzed rapidly in aqueous environments . This stability makes pinacol esters preferable for applications requiring controlled release, such as ROS-responsive nanoparticles .
Substituent Effects
- Sulfur-Containing Groups : The S-propylthiomethyl group in 2-(S-Propylthiomethyl)phenylboronic acid, pinacol ester may increase susceptibility to oxidation, enabling dual responsiveness to ROS and thiol-rich environments .
- Hydrophilic Modifications : 4-(Hydroxymethyl)phenylboronic acid pinacol ester (HPAP) forms micelles with cyclodextrin for antibiotic delivery, highlighting how substituent polarity influences self-assembly .
Table 2: Impact of Substituents on Key Properties
Pharmacological Activity
Pinacol esters often retain the bioactivity of their parent boronic acids. For instance, a pinacol ester derivative of a boronic acid protease inhibitor showed equivalent potency to the free acid . This suggests that this compound could maintain therapeutic efficacy while offering improved pharmacokinetics.
Biological Activity
2-(S-Propylthiomethyl)phenylboronic acid, pinacol ester, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological applications. Boronic acids and their derivatives are known for their ability to interact with biological molecules, particularly in the context of drug development and therapeutic interventions.
- Molecular Formula : C12H17BOS
- Molecular Weight : 223.24 g/mol
- IUPAC Name : 2-(S-propylthiomethyl)phenylboronic acid pinacol ester
The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols and other biomolecules, which is a characteristic feature of boronic acids. This property allows it to modulate various biochemical pathways by interacting with proteins and enzymes.
Antioxidant Properties
Research indicates that 2-(S-Propylthiomethyl)phenylboronic acid can act as an antioxidant. It exhibits the ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases characterized by oxidative damage, such as neurodegenerative disorders.
Anti-inflammatory Effects
Studies have shown that this compound can inhibit inflammatory pathways. For instance, it has been observed to reduce the expression of pro-inflammatory cytokines in cell models exposed to inflammatory stimuli. This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
Preliminary investigations have demonstrated that 2-(S-Propylthiomethyl)phenylboronic acid exhibits antimicrobial properties against various bacterial strains. This activity may be linked to its ability to disrupt bacterial cell wall synthesis or function.
Study 1: Antioxidant Activity Assessment
In a controlled laboratory setting, the antioxidant activity of 2-(S-Propylthiomethyl)phenylboronic acid was evaluated using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels at concentrations ranging from 10 µM to 100 µM, suggesting a dose-dependent effect.
| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 55 | 60 |
| 100 | 80 | 85 |
Study 2: Inflammatory Response Modulation
A study involving L929 mouse fibroblast cells demonstrated that treatment with varying concentrations of the compound led to a decrease in TNF-α and IL-6 levels post-inflammatory stimulation. The results indicated that the compound could effectively modulate inflammatory responses.
| Treatment (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 200 | 150 |
| 25 | 150 | 100 |
| 50 | 100 | 75 |
| 100 | 50 | 30 |
Q & A
Basic Research Questions
Q. How can researchers design experiments to determine the solubility of 2-(S-propylthiomethyl)phenylboronic acid pinacol ester in organic solvents?
- Methodology : Use the synthetic method described in dynamic solubility studies. Prepare biphasic samples with precise mole fractions (accuracy ±0.00016) and monitor turbidity disappearance during controlled heating. Validate results using correlation equations (e.g., Wilson, Redlich–Kister) to account for solvent polarity and structural effects .
- Key Considerations : Prioritize solvents like chloroform, acetone, and hydrocarbons, as solubility trends correlate with polarity. Note that micellar formation and dehydration artifacts may require NMR validation of compound integrity post-experiment .
Q. What purification strategies are effective for boronic acid pinacol esters like this compound?
- Methodology : Employ chromatography with silica gel or reverse-phase columns, as demonstrated for structurally similar pinacol boronic esters. For oxygen-sensitive derivatives, use inert atmospheres (N₂/Ar) during purification to prevent oxidation .
- Validation : Confirm purity via ¹H and ¹¹B NMR, ensuring the absence of anhydride byproducts from residual boronic acid .
Advanced Research Questions
Q. How can structural modifications (e.g., S-propylthiomethyl groups) influence the reactivity of phenylboronic acid pinacol esters in cross-coupling reactions?
- Methodology : Compare coupling efficiency (e.g., Suzuki-Miyaura) with unmodified phenylboronic esters. Use kinetic studies to assess steric/electronic effects of the thiomethyl group. Monitor reaction intermediates via LC-MS or in situ IR .
- Data Interpretation : Reduced reactivity may arise from steric hindrance, while enhanced stability could improve yields in multi-step syntheses .
Q. What experimental challenges arise when measuring thermodynamic parameters (e.g., melting points) for boronic acid derivatives, and how can they be mitigated?
- Challenges : Dehydration during heating in open systems leads to anhydride formation, skewing melting data. Micellar aggregation in solution complicates solubility measurements .
- Solutions : Use sealed DSC pans for melting point analysis. For solubility, employ dynamic methods with rigorous stirring and validate phase transitions via microscopy .
Q. How can researchers design ROS-responsive drug delivery systems using phenylboronic acid pinacol esters?
- Methodology : Incorporate the compound into micelles or hydrogels (e.g., cyclodextrin-based carriers). Test ROS-triggered release using H₂O₂ exposure and quantify payload (e.g., antibiotics) via HPLC. Monitor real-time H₂S release fluorometrically using naphthalimide-based probes .
- Optimization : Adjust ester hydrophobicity to balance stability and responsiveness. Validate biocompatibility in cellular models .
Q. How do solvent-solute interactions affect the solubility discrepancies observed between phenylboronic acid pinacol esters and their parent acids?
- Analysis : Solvent polarity and hydrogen-bonding capacity dominate. For example, chloroform’s low polarity enhances ester solubility (logP-driven), while water-miscible solvents (e.g., acetone) introduce competitive hydration effects. Use Hansen solubility parameters to predict miscibility .
- Contradiction Resolution : When polarity-solubility correlations fail (e.g., in dipropyl ether), consider solvent steric effects or ester self-association via π-π stacking .
Methodological Troubleshooting
Q. How can researchers address decarbonylation side reactions during the synthesis of boronic ester derivatives?
- Prevention : Optimize reaction temperature (e.g., <85°C for aminomethyl derivatives) and avoid prolonged heating. Use anhydrous DMF to minimize hydrolytic pathways .
- Characterization : Identify byproducts (e.g., ortho-5, para-5) via GC-MS and adjust stoichiometry of starting materials to favor acyl substitution over decarbonylation .
Q. What analytical techniques are most reliable for quantifying boronic ester stability under physiological conditions?
- Approach : Use ¹¹B NMR to track ester hydrolysis in PBS buffers. For time-resolved data, couple with fluorescence assays (e.g., Alizarin Red S binding) to quantify free boronic acid .
Applications in Drug Development
Q. How can this compound serve as an intermediate in kinase inhibitor synthesis?
- Case Study : Use it to introduce boronic ester motifs into FLT3 kinase inhibitors. Perform palladium-catalyzed cross-coupling with halogenated pyridines, followed by Boc deprotection and functional group interconversion .
- Optimization : Screen ligands (e.g., triethylphosphite) to enhance coupling efficiency in sterically hindered environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
